Methyl 2-bromo-3-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is a chemical compound belonging to the class of isonicotinic acid derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate typically involves the bromination of 3-(trifluoromethyl)isonicotinic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and esterification processes, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding 2-amino-3-(trifluoromethyl)isonicotinate.
Oxidation: Oxidative reactions can lead to the formation of 2-bromo-3-(trifluoromethyl)isonicotinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted isonicotinates.
Reduction: Formation of 2-amino-3-(trifluoromethyl)isonicotinate.
Oxidation: Formation of 2-bromo-3-(trifluoromethyl)isonicotinic acid.
Scientific Research Applications
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antiviral, or anticancer properties.
Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
Agricultural Chemistry: Investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological macromolecules.
Comparison with Similar Compounds
- Methyl 3-bromo-2-(trifluoromethyl)isonicotinate
- Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
- Methyl 2-bromo-4-(trifluoromethyl)isonicotinate
Comparison: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the isonicotinic acid core. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHKMDGQAHAQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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